molecular formula C7H15BO2 B13394001 Hept-6-enylboronic acid

Hept-6-enylboronic acid

Cat. No.: B13394001
M. Wt: 142.01 g/mol
InChI Key: QIEUYZMRJASLKS-UHFFFAOYSA-N
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Description

Hept-6-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hept-6-enyl chain. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-enylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of hept-6-en-1-yne followed by oxidation. The reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Hept-6-enylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which hept-6-enylboronic acid exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Uniqueness: Hept-6-enylboronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

hept-6-enylboronic acid

InChI

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h2,9-10H,1,3-7H2

InChI Key

QIEUYZMRJASLKS-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCC=C)(O)O

Origin of Product

United States

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